molecular formula C18H16FN3OS B11475801 [4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](2-fluorophenyl)methanone

[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](2-fluorophenyl)methanone

Cat. No.: B11475801
M. Wt: 341.4 g/mol
InChI Key: GWBMGVCMJIOAIL-UHFFFAOYSA-N
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Description

4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone: is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzothiazole and piperazine intermediates. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions. The piperazine ring is often introduced via nucleophilic substitution reactions involving piperazine and appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and green chemistry principles, such as using environmentally friendly solvents and reagents, may also be employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or piperazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone: can be compared with other compounds that have similar structural features, such as:

    Benzothiazole derivatives: Known for their diverse biological activities.

    Piperazine derivatives: Widely used in medicinal chemistry for their pharmacological properties.

    Fluorophenyl compounds: Often exhibit enhanced biological activity due to the presence of the fluorine atom.

The uniqueness of 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone lies in its combined structural features, which may confer unique properties and applications not found in other similar compounds.

Properties

Molecular Formula

C18H16FN3OS

Molecular Weight

341.4 g/mol

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C18H16FN3OS/c19-15-7-3-1-5-13(15)18(23)22-11-9-21(10-12-22)17-14-6-2-4-8-16(14)24-20-17/h1-8H,9-12H2

InChI Key

GWBMGVCMJIOAIL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)C4=CC=CC=C4F

Origin of Product

United States

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